molecular formula C31H30ClN7O3S B10755906 [(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride

[(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride

Cat. No.: B10755906
M. Wt: 616.1 g/mol
InChI Key: LGOFDYJCRIMGHI-ZHEQYFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK200398A involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of GSK200398A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and optimization techniques ensures the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

GSK200398A undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

GSK200398A has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.

    Biology: Employed in cellular assays to investigate its impact on cell signaling and proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and parasitic infections.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

GSK200398A exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, GSK200398A prevents their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival. This mechanism makes it a promising candidate for the treatment of diseases characterized by abnormal kinase activity, such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK200398A stands out due to its specific binding affinity and selectivity for certain kinases, which makes it particularly effective in targeting specific signaling pathways. Its unique combination of functional groups also contributes to its distinct pharmacological properties .

Properties

Molecular Formula

C31H30ClN7O3S

Molecular Weight

616.1 g/mol

IUPAC Name

[(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride

InChI

InChI=1S/C31H29N7O3S.ClH/c39-31(37-10-12-40-13-11-37)41-25-15-23(32-18-25)6-8-26-16-27-29(42-26)30(34-20-33-27)36-24-7-9-28-22(14-24)17-35-38(28)19-21-4-2-1-3-5-21;/h1-5,7,9,14,16-17,20,23,25,32H,10-13,15,18-19H2,(H,33,34,36);1H/t23-,25-;/m1./s1

InChI Key

LGOFDYJCRIMGHI-ZHEQYFEDSA-N

Isomeric SMILES

C1COCCN1C(=O)O[C@@H]2C[C@H](NC2)C#CC3=CC4=C(S3)C(=NC=N4)NC5=CC6=C(C=C5)N(N=C6)CC7=CC=CC=C7.Cl

Canonical SMILES

C1COCCN1C(=O)OC2CC(NC2)C#CC3=CC4=C(S3)C(=NC=N4)NC5=CC6=C(C=C5)N(N=C6)CC7=CC=CC=C7.Cl

Origin of Product

United States

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